molecular formula C8H20Si B3048328 Trimethyl(pentyl)silane CAS No. 1641-49-2

Trimethyl(pentyl)silane

Cat. No.: B3048328
CAS No.: 1641-49-2
M. Wt: 144.33 g/mol
InChI Key: SGLFWYWGTJDPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a trialkylsilane, characterized by a silicon atom bonded to three methyl groups and one pentyl group. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(pentyl)silane can be synthesized through the hydrosilylation of pentene with trimethylsilane in the presence of a catalyst. The reaction typically involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of pentene . Common catalysts used in this process include platinum-based catalysts such as Karstedt’s catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrosilylation reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(pentyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trimethyl(pentyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl(pentyl)silane exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of a silicon-centered radical or cation. This intermediate then reacts with the substrate to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(pentyl)silane is unique due to its longer alkyl chain, which can influence its reactivity and solubility in different solvents. This makes it suitable for specific applications where other trialkylsilanes may not be as effective .

Properties

IUPAC Name

trimethyl(pentyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20Si/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLFWYWGTJDPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296007
Record name Trimethyl(pentyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-49-2
Record name NSC106793
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl(pentyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(pentyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(pentyl)silane
Reactant of Route 3
Reactant of Route 3
Trimethyl(pentyl)silane
Reactant of Route 4
Reactant of Route 4
Trimethyl(pentyl)silane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Trimethyl(pentyl)silane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trimethyl(pentyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.